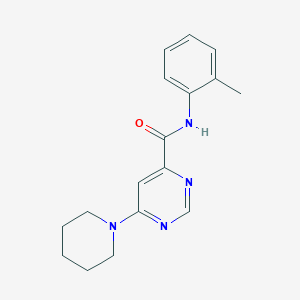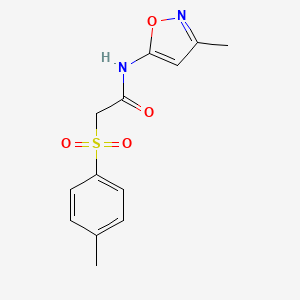
N-(3-methylisoxazol-5-yl)-2-tosylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methylisoxazol-5-yl)-2-tosylacetamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring in this compound is substituted with a methyl group at the 3-position .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
Heteroaryl Analogues of AMPA
A study examined the synthesis and quantitative structure-activity relationships of 3-isoxazolol bioisosteres, including compounds related to N-(3-methylisoxazol-5-yl)-2-tosylacetamide. The research focused on their interaction with AMPA receptors, revealing insights into the importance of the heterocyclic 5-substituent's structure and electrostatic potential on receptor binding and agonist potency. These findings suggest that alterations in the heterocyclic ring can significantly impact the activity of AMPA receptor ligands, providing a pathway for the development of novel neurological therapeutics (Bang-Andersen et al., 1997).
Synthesis and Antimicrobial Activity
Another study explored the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides and assessed their in vitro antimicrobial activity. This research underscores the compound's potential in developing new antimicrobial agents with efficacy against bacterial and fungal strains, suggesting a broader application of this compound derivatives in combating infectious diseases (Marri et al., 2018).
Neuroprotective and Anticonvulsant Effects
Research into the chemical oxidation of an anticonvulsant related to this compound highlighted the compound's stability and reaction under various chemical conditions. This study provides insight into the metabolic pathways and potential therapeutic applications of these compounds in the treatment of neurological conditions, such as epilepsy and neuroprotection against oxidative stress (Adolphe-Pierre et al., 1998).
AMPA Receptor and Antidepressant Effects
Investigations into the antidepressant effects of ketamine revealed the importance of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors in mediating rapid antidepressant effects, highlighting the potential for this compound derivatives to influence AMPA receptor throughput and contribute to novel antidepressant therapies (Maeng et al., 2008).
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)8-12(16)14-13-7-10(2)15-19-13/h3-7H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXFVQJIOSMBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
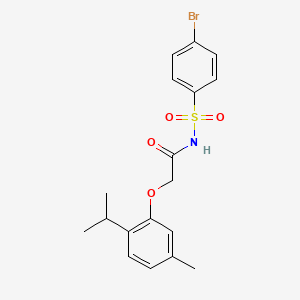

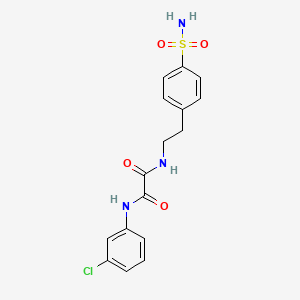

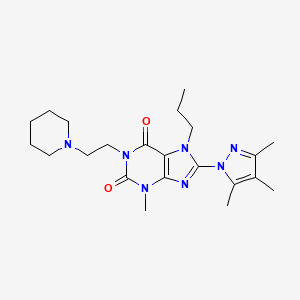
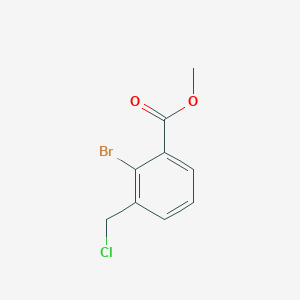
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2870941.png)

![N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2870944.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2870947.png)
![5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2870948.png)
![1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2870949.png)
![3,8-Dichloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2870951.png)
